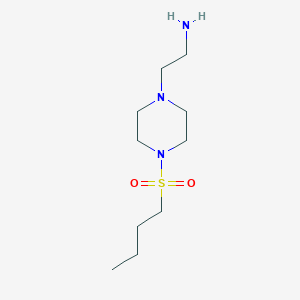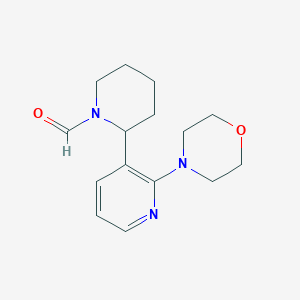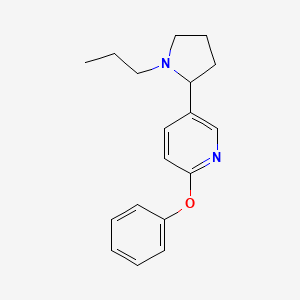![molecular formula C34H46N2O10S-2 B11815717 [(5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate;sulfate](/img/structure/B11815717.png)
[(5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate;sulfate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[(5S)-8-甲基-8-氮杂双环[3.2.1]辛烷-3-基] 3-羟基-2-苯基丙酸酯;硫酸盐: 是一种具有独特双环结构的复杂有机化合物。
准备方法
合成路线和反应条件: [(5S)-8-甲基-8-氮杂双环[3.2.1]辛烷-3-基] 3-羟基-2-苯基丙酸酯;硫酸盐的合成通常涉及多个步骤,从易得的前体开始。关键步骤包括双环核的形成,然后是羟基和苯基丙酸酯基团的引入。这些反应中常用的试剂包括强酸、碱和各种催化剂,以促进目标产物的形成。
工业生产方法: 这种化合物的工业生产可能涉及使用优化反应条件的大规模合成,以确保高产率和纯度。这通常包括使用连续流动反应器、先进的纯化技术和严格的质量控制措施,以满足工业标准。
化学反应分析
反应类型:
氧化: 该化合物可以进行氧化反应,通常使用高锰酸钾或三氧化铬等氧化剂,导致形成各种氧化衍生物。
还原: 还原反应可以使用氢化锂铝或硼氢化钠等还原剂进行,导致分子中特定官能团的还原。
取代: 该化合物可以参与取代反应,其中官能团被其他基团取代。常用的试剂包括卤素和亲核试剂。
常用试剂和条件:
氧化: 高锰酸钾,三氧化铬。
还原: 氢化锂铝,硼氢化钠。
取代: 卤素,亲核试剂。
主要形成的产物: 这些反应形成的主要产物取决于所使用的具体条件和试剂。例如,氧化可能产生羧酸或酮,而还原可能产生醇或胺。
科学研究应用
化学: 在化学领域,该化合物用作合成更复杂分子的构建块。它独特的结构使其成为有机合成的宝贵中间体。
生物学: 在生物学研究中,该化合物因其对各种生物途径的潜在影响而受到研究。它可以作为受体研究的配体或作为生化分析中的探针。
医学: 在医学领域,[(5S)-8-甲基-8-氮杂双环[3.2.1]辛烷-3-基] 3-羟基-2-苯基丙酸酯;硫酸盐正在研究其潜在的治疗特性。它可能在治疗神经系统疾病、疼痛管理和其他医疗状况方面有应用。
工业: 在工业领域,该化合物用于开发新材料,包括聚合物和先进复合材料。其独特的性能使其适合各种工业应用。
作用机制
[(5S)-8-甲基-8-氮杂双环[3.2.1]辛烷-3-基] 3-羟基-2-苯基丙酸酯;硫酸盐的作用机制涉及其与体内特定分子靶标的相互作用。该化合物可能与受体或酶结合,调节其活性并导致各种生理效应。确切的途径和靶标取决于具体的应用和使用环境。
相似化合物的比较
类似化合物:
三氟甲苯: 一种具有类似溶剂化特性的有机化合物,用于有机合成和作为合成中间体.
硫化合物: 各种含硫化合物,在化学和工业中具有多种应用.
甲胺铅卤化物:
独特性: [(5S)-8-甲基-8-氮杂双环[3.2.1]辛烷-3-基] 3-羟基-2-苯基丙酸酯;硫酸盐因其独特的双环结构以及羟基和苯基丙酸酯基团的存在而脱颖而出。这些特征的组合赋予它独特的化学和生物学性质,使其成为各种科学和工业应用的宝贵化合物。
属性
分子式 |
C34H46N2O10S-2 |
|---|---|
分子量 |
674.8 g/mol |
IUPAC 名称 |
[(5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate;sulfate |
InChI |
InChI=1S/2C17H23NO3.H2O4S/c2*1-18-13-7-8-14(18)10-15(9-13)21-17(20)16(11-19)12-5-3-2-4-6-12;1-5(2,3)4/h2*2-6,13-16,19H,7-11H2,1H3;(H2,1,2,3,4)/p-2/t2*13-,14?,15?,16?;/m00./s1 |
InChI 键 |
HOBWAPHTEJGALG-ASXNYEQGSA-L |
手性 SMILES |
CN1[C@H]2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3.CN1[C@H]2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3.[O-]S(=O)(=O)[O-] |
规范 SMILES |
CN1C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3.CN1C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3.[O-]S(=O)(=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(3S)-3-(2-methylpropoxycarbonyl)-2-azabicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B11815637.png)

![4-[(4-Methoxyphenyl)methylidene]-1,2,3,4-tetrahydroacridine-9-carboxylic acid](/img/structure/B11815645.png)
![Ditert-butyl 3,4,6,10-tetrazatricyclo[6.3.0.02,6]undeca-2,4-diene-5,10-dicarboxylate](/img/structure/B11815655.png)




![7-(tert-Butoxycarbonyl)-6,7,8,9-tetrahydro-5H-imidazo[1,2-a][1,4]diazepine-3-carboxylic acid](/img/structure/B11815690.png)

![2-(Piperidin-4-yl)oxazolo[5,4-b]pyridine](/img/structure/B11815701.png)
![5,6,7-Trimethoxybenzo[b]thiophene-2-carboxylic acid](/img/structure/B11815705.png)
![4-[(2-chlorophenyl)methylidene]-2,3-dihydro-1H-acridine-9-carboxylic Acid](/img/structure/B11815723.png)

